

Introduction: The Versatility of a Propargyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phenyl-3-butyn-2-ol**

Cat. No.: **B1585155**

[Get Quote](#)

4-Phenyl-3-butyn-2-ol is a secondary propargylic alcohol distinguished by the presence of both a phenyl ring and a chiral center. Its structure, incorporating a reactive alkyne and a modifiable hydroxyl group, establishes it as a valuable and versatile building block in modern organic synthesis. The unique linear geometry of the alkyne moiety, combined with its rich reactivity, allows for the construction of complex molecular architectures.^[1] In the fields of medicinal chemistry and materials science, this compound serves as a key intermediate, enabling access to a diverse range of more complex molecules through transformations like click chemistry, coupling reactions, and oxidation/reduction sequences. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational to its effective and safe use in a laboratory setting. The essential data for **4-Phenyl-3-butyn-2-ol** are summarized below.

Table 1: Core Physicochemical Properties

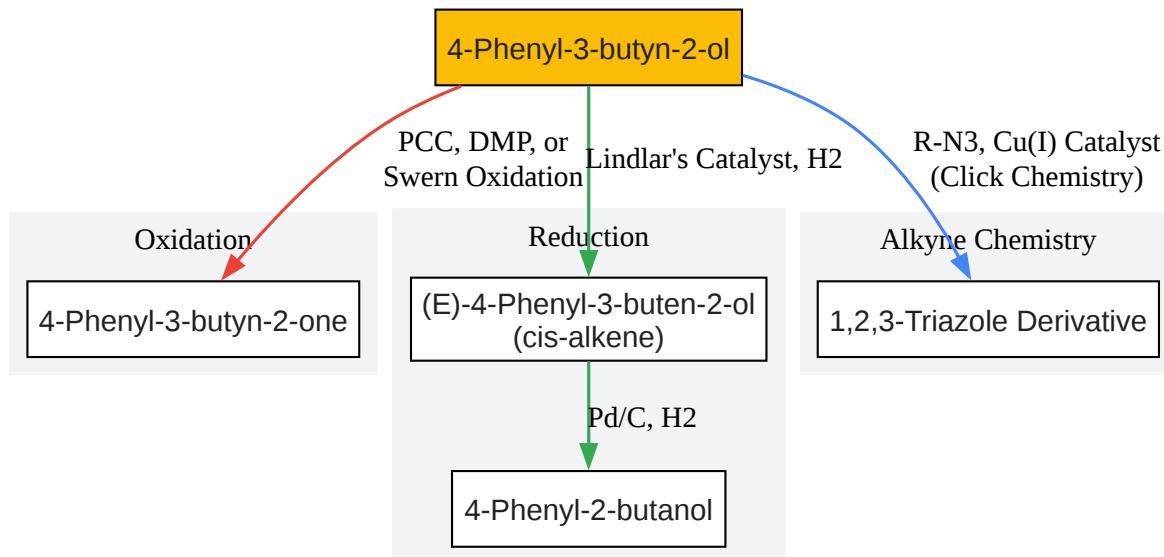
Property	Value	Source
CAS Number	5876-76-6	
Molecular Formula	C ₁₀ H ₁₀ O	
Molecular Weight	146.19 g/mol	
Appearance	Liquid	N/A
Density	1.005 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5667	
Flash Point	> 110 °C (> 230 °F) - closed cup	
InChI Key	JYOZFNMFSAZAW- UHFFFAOYSA-N	

Safety and Handling

4-Phenyl-3-butyn-2-ol is classified as a combustible liquid and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spectroscopic Signature: A Guide to Structural Verification


Spectroscopic analysis is critical for confirming the identity and purity of **4-phenyl-3-butyn-2-ol** after synthesis or before use. The key functional groups—the hydroxyl (-OH), the internal

alkyne ($-\text{C}\equiv\text{C}-$), the phenyl ring, and the chiral secondary alcohol center—give rise to a distinct and predictable spectroscopic signature.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a multiplet for the aromatic protons of the phenyl group (typically $\sim 7.2\text{-}7.5$ ppm), a quartet for the proton on the carbon bearing the hydroxyl group ($\sim 4.5\text{-}5.0$ ppm) due to coupling with the adjacent methyl group, and a doublet for the methyl group protons (~ 1.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will definitively show the presence of the alkyne, with two signals for the sp-hybridized carbons appearing in the $\sim 80\text{-}90$ ppm range. Other key signals include those for the aromatic carbons ($\sim 120\text{-}140$ ppm), the carbon attached to the hydroxyl group (~ 60 ppm), and the methyl carbon (~ 23 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$ corresponds to the O-H stretching vibration of the alcohol. The $\text{C}\equiv\text{C}$ triple bond stretch is expected to appear as a weak to medium absorption around $2200\text{-}2260\text{ cm}^{-1}$. The presence of the phenyl group is confirmed by C-H stretching absorptions just above 3000 cm^{-1} and C=C stretching absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The electron ionization mass spectrum should display a molecular ion (M^+) peak at $\text{m/z} = 146$, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ($[\text{M}-15]^+$) and the loss of water ($[\text{M}-18]^+$), providing further structural confirmation.

Synthesis Protocol: A Reliable Laboratory Method

The most direct and common synthesis of **4-phenyl-3-butyn-2-ol** involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. This method is reliable and provides good yields of the desired product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Propargyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585155#4-phenyl-3-butyn-2-ol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com